molecular formula C13H23NO4S B13799004 2-t-Butylamino-1-phenylethanol methanesulfonate CAS No. 72156-37-7

2-t-Butylamino-1-phenylethanol methanesulfonate

Katalognummer: B13799004
CAS-Nummer: 72156-37-7
Molekulargewicht: 289.39 g/mol
InChI-Schlüssel: CRODBIWPGWQUPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-t-Butylamino-1-phenylethanol methanesulfonate is a chemical compound with the molecular formula C12H19NO3S. It is known for its unique structure, which includes a t-butylamino group and a phenylethanol moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-t-Butylamino-1-phenylethanol methanesulfonate typically involves the reaction of 2-t-Butylamino-1-phenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-t-Butylamino-1-phenylethanol methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-t-Butylamino-1-phenylethanol methanesulfonate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-t-Butylamino-1-phenylethanol methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-t-Butylamino-1-phenylethanol
  • 1-Phenylethanol
  • Methanesulfonate derivatives

Uniqueness

2-t-Butylamino-1-phenylethanol methanesulfonate is unique due to its combination of a t-butylamino group and a phenylethanol moiety, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

72156-37-7

Molekularformel

C13H23NO4S

Molekulargewicht

289.39 g/mol

IUPAC-Name

2-(tert-butylamino)-1-phenylethanol;methanesulfonic acid

InChI

InChI=1S/C12H19NO.CH4O3S/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10;1-5(2,3)4/h4-8,11,13-14H,9H2,1-3H3;1H3,(H,2,3,4)

InChI-Schlüssel

CRODBIWPGWQUPT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC(C1=CC=CC=C1)O.CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.